Product packaging for 9H-Xanthen-9-one, 2,3,4-trimethoxy-(Cat. No.:CAS No. 6563-46-8)

9H-Xanthen-9-one, 2,3,4-trimethoxy-

Cat. No.: B12670031
CAS No.: 6563-46-8
M. Wt: 286.28 g/mol
InChI Key: OHMRDPMUVLOBRY-UHFFFAOYSA-N
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Description

Historical and Current Perspectives on Xanthone (B1684191) Research

The term "xanthone" originates from the Greek word "xanthós," meaning yellow, a nod to the color of the first isolated compound from the pericarp of the mangosteen fruit. nih.gov The foundational structure, 9H-xanthen-9-one, consists of a dibenzo-γ-pyrone framework, and the numbering of its carbon atoms is based on its biosynthetic origins. researchgate.net Historically, the first natural xanthone, gentisin, was isolated in 1821 from the plant Gentiana lutea L. nih.gov Over the decades, and particularly in the last twenty years, research into xanthones has intensified, driven by their remarkable pharmacological importance and diverse biological activities. researchgate.netmdpi.com

Initially, research focused on the isolation and structural elucidation of new xanthones from various natural sources, including higher plants, fungi, and lichens. nih.govresearchgate.net To date, over 2000 naturally occurring xanthones have been identified. nih.gov Current research has shifted towards understanding the structure-activity relationships of these compounds, aiming to harness their therapeutic potential more effectively. mdpi.com Modern analytical techniques such as UV-visible spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are crucial in determining the structural configurations of xanthones. researchgate.net The ongoing exploration of xanthones continues to yield novel compounds with promising applications in medicine, particularly in the development of anticancer agents. researchgate.netnih.gov

Classification and Structural Diversity of Polyoxygenated Xanthones

Xanthones are broadly classified based on their biosynthetic origins, which involve either a mixed shikimate-acetate pathway in higher plants or an acetate-malonate pathway in lower organisms. researchgate.net This leads to a wide structural diversity, which is a key factor in their varied biological activities. mdpi.comresearchgate.net

A primary classification system for xanthones is based on the oxygenation pattern of the xanthone core. They are categorized into mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones. researchgate.net Further diversification arises from the presence of various substituents, such as hydroxyl groups, methoxy (B1213986) groups, prenyl groups, and glycosidic linkages. mdpi.comresearchgate.net Polyoxygenated xanthones, a significant subgroup, are characterized by the presence of multiple oxygen-containing functional groups. The structural variety within this subgroup is vast, with differences in the number and position of these oxygenated substituents on the dibenzo-γ-pyrone scaffold. researchgate.net

The major classes of xanthones include:

Simple oxygenated xanthones

Non-oxygenated xanthones

Xanthonolignoids

Bis-xanthones

Prenylated and related xanthones

Miscellaneous xanthones researchgate.net

This structural complexity allows xanthones to interact with a wide range of biological targets, contributing to their diverse pharmacological profiles. mdpi.com

Significance of Trimethoxyxanthones in Natural Product and Medicinal Chemistry Research

Within the broad class of polyoxygenated xanthones, trimethoxyxanthones represent a particularly interesting subgroup. The presence of three methoxy groups can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the xanthone scaffold. These properties are critical in drug discovery and development.

The significance of methoxylated natural products, including trimethoxyxanthones, is well-recognized in medicinal chemistry. For instance, the trimethoxystilbene and trimethoxyflavone moieties have been utilized in the design of hybrid molecules with potent anticancer activities. nih.gov The methoxy groups can modulate the electronic properties of the aromatic rings and participate in key interactions with biological macromolecules.

Research into trimethoxyxanthones is driven by the quest for new therapeutic agents. Natural products have historically been a vital source of new drugs, and their unique chemical structures and biological activities continue to inspire modern drug discovery. rjpponline.orgresearchgate.net The investigation of specific substitution patterns, such as the 2,3,4-trimethoxy arrangement on the xanthone core, is crucial for understanding how subtle structural modifications can lead to significant changes in biological function. The study of compounds like 9H-Xanthen-9-one, 2,3,4-trimethoxy- contributes to the broader understanding of xanthone chemistry and pharmacology, paving the way for the potential development of novel therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B12670031 9H-Xanthen-9-one, 2,3,4-trimethoxy- CAS No. 6563-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethoxyxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-18-12-8-10-13(17)9-6-4-5-7-11(9)21-14(10)16(20-3)15(12)19-2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMRDPMUVLOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215876
Record name 9H-Xanthen-9-one, 2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-46-8
Record name 9H-Xanthen-9-one, 2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006563468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of Trimethoxyxanthones

Isolation from Botanical and Microbial Sources

Trimethoxyxanthones have been isolated from a range of biological organisms, from higher plants to marine-derived fungi. The methods of extraction and isolation typically involve solvent extraction of the source material, followed by various chromatographic techniques to separate and purify the individual compounds. nih.govnih.gov

Xanthones are well-known secondary metabolites in several families of higher plants, where they play various ecological roles. nih.govnih.gov The most prominent families known to produce a plethora of xanthones are the Clusiaceae (or Guttiferae), Hypericaceae, Gentianaceae, and Polygalaceae. nih.govinvivochem.com Within these families, specific genera have been identified as sources of trimethoxyxanthones. For instance, 1,2,3-trimethoxyxanthone has been isolated from Psorospermum adamauense. invivochem.com Another example is 1-hydroxy-2,3,5-trimethoxyxanthone, which has been found in Halenia elliptica, a member of the Gentianaceae family. nih.gov

The following table summarizes some of the plant sources for trimethoxyxanthones and related compounds.

Compound NamePlant SourcePlant FamilyReference
1,2,3-TrimethoxyxanthonePsorospermum adamauenseHypericaceae invivochem.com
1-Hydroxy-2,3,5-trimethoxyxanthoneHalenia ellipticaGentianaceae nih.gov

This table is illustrative and not exhaustive of all known sources.

In recent years, the marine environment has been recognized as a rich and largely untapped source of novel bioactive compounds, including xanthones. researchgate.net Marine-derived fungi, in particular, have emerged as prolific producers of these molecules. researchgate.net These fungi can be found in various marine habitats, including sediments and in association with other marine organisms like sponges and soft corals. researchgate.netnih.gov Genera such as Aspergillus and Penicillium are known to produce xanthones. nih.gov The unique environmental pressures of the marine habitat, such as high salinity and competition for resources, are thought to drive the evolution of unique biosynthetic pathways, leading to novel chemical structures. nih.gov While the isolation of 2,3,4-trimethoxy-9H-xanthen-9-one from these sources has not been specifically reported, the chemical diversity found in marine fungi suggests they are a promising area for the discovery of new trimethoxyxanthone derivatives.

Biosynthetic Principles Leading to Xanthone (B1684191) Formation

The biosynthesis of the xanthone core is a fascinating example of the convergence of major metabolic pathways. In higher plants, it is of a mixed biosynthetic origin, while in fungi and lichens, it is typically derived from a single pathway. nih.gov

In fungi and other lower organisms, the xanthone nucleus is generally formed entirely through the acetate-polymalonate pathway, a major route for the biosynthesis of polyketides. nih.gov This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the xanthone skeleton.

The shikimate pathway is central to the biosynthesis of aromatic compounds in plants and microorganisms. nih.gov It provides the precursors for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, starting from phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). nih.gov In the context of xanthone biosynthesis in plants, the shikimate pathway provides one of the aromatic rings of the xanthone core. nih.govnih.gov

In higher plants, the formation of the xanthone scaffold is a classic example of a mixed biosynthetic pathway, combining contributions from both the acetate-polymalonate and the shikimate pathways. nih.govnih.gov The A-ring of the xanthone structure is derived from the acetate-polymalonate pathway, while the B-ring originates from the shikimate pathway. nih.gov A key step in this process is the condensation of a shikimate-derived aromatic carboxylic acid (like 3-hydroxybenzoic acid) with three molecules of malonyl-CoA to form a benzophenone (B1666685) intermediate. nih.gov This intermediate then undergoes an intramolecular oxidative coupling to form the central pyrone ring, thus completing the xanthone core structure. nih.gov Subsequent modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of naturally occurring xanthones, including the various trimethoxyxanthone isomers.

Synthetic Methodologies for 9h Xanthen 9 One, 2,3,4 Trimethoxy and Its Analogues

Total Synthesis Strategies

The total synthesis of xanthones, including those with multiple methoxy (B1213986) substituents like 2,3,4-trimethoxy-9H-xanthen-9-one, relies on the assembly of the fundamental tricyclic dibenzo-γ-pyrone scaffold. frontiersin.org Several classical and modern methods are employed to achieve this, often involving the formation of a key benzophenone (B1666685) intermediate followed by cyclization.

The construction of the xanthone (B1684191) skeleton is central to the synthesis of its derivatives. Historically and in current practice, several key reaction pathways are utilized, each starting from readily available precursors.

One of the most traditional and widely used methods is the cyclodehydration of 2,2'-dihydroxybenzophenones . researchgate.net This method involves the Friedel-Crafts acylation of a phenol (B47542) with a salicylic (B10762653) acid derivative to form the benzophenone intermediate, which is then cyclized via dehydration to yield the xanthone core. researchgate.net

Another prominent pathway is the Ullmann condensation reaction . researchgate.netwikipedia.orgresearchgate.net This approach typically involves the copper-catalyzed reaction of an ortho-halogenated benzoic acid with a phenol to form a 2-aryloxybenzoic acid intermediate. researchgate.netwikipedia.org Subsequent electrophilic cycloacylation of this intermediate leads to the formation of the xanthone skeleton. researchgate.net Modern variations of the Ullmann reaction have been developed to improve yields and reaction conditions, sometimes employing palladium or nickel catalysts. wikipedia.orgnih.gov

A significant advancement in xanthone synthesis is the use of Eaton's reagent , a mixture of phosphorus pentoxide and methanesulfonic acid. This reagent facilitates the direct cyclization of 2-aryloxybenzoic acids, often providing high yields of the xanthone product without the isolation of the benzophenone intermediate. researchgate.net

The biosynthesis of xanthones in plants also provides inspiration for synthetic routes, often proceeding through benzophenone intermediates like 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgresearchgate.netnih.gov These natural pathways highlight the importance of appropriately substituted precursors for achieving specific substitution patterns on the final xanthone core. frontiersin.orgresearchgate.net

Reaction Pathway Key Intermediates Key Features References
Cyclodehydration2,2'-DihydroxybenzophenonesTwo-step process involving Friedel-Crafts acylation and subsequent dehydration. researchgate.net
Ullmann Condensation2-Aryloxybenzoic acidsInvolves copper-catalyzed C-O bond formation followed by cyclization. researchgate.netwikipedia.orgresearchgate.net
Eaton's Reagent2-Aryloxybenzoic acidsDirect cyclization with high efficiency, avoiding intermediate isolation. researchgate.net

The precise placement of methoxy groups on the xanthone scaffold is crucial for determining the biological activity of the resulting compound. For the synthesis of 2,3,4-trimethoxy-9H-xanthen-9-one, regioselective control is paramount.

The synthesis often starts with precursors that already contain the desired methoxy groups. For instance, the synthesis of 2,3,4-trimethoxybenzaldehyde, a potential precursor, can be achieved from 1,2,3-trimethoxybenzene (B147658) through Vilsmeier-Haack formylation. google.com This aldehyde can then be further elaborated to construct the xanthone ring.

In cases where the methoxy groups are introduced later in the synthetic sequence, regioselectivity is governed by the directing effects of existing substituents on the aromatic rings. Hydroxyl groups are often used as directing groups for methylation reactions. The selective protection and deprotection of these hydroxyl groups allow for the stepwise introduction of methyl ethers at specific positions.

For example, starting with a polyhydroxylated xanthone, selective methylation can be achieved by exploiting the differential reactivity of the hydroxyl groups. Chelation control with certain reagents can also direct methylation to specific positions. The development of transition-metal-free regioselective reactions is an area of ongoing research, aiming for milder and more specific synthetic transformations. nih.gov

Chemical Derivatization for Structure-Activity Relationship Studies

To explore the full potential of the xanthone scaffold and to understand how different structural features influence biological activity, extensive chemical derivatization is often performed. doaj.orgresearchgate.net These studies involve the synthesis of a library of analogues with systematic variations in their substitution patterns. nih.gov

The functionalization of the xanthone core at its peripheral positions is a key strategy in SAR studies. This can involve the introduction of a wide variety of functional groups to probe interactions with biological targets.

Common modifications include the introduction of substituents such as hydroxyl, prenyl, and acetyl groups, which have been shown to contribute significantly to the anti-inflammatory activity of xanthones. researchgate.net For instance, the synthesis of derivatives with amino acid moieties has been explored to enhance biological properties. nih.gov

The reactivity of the xanthone nucleus allows for electrophilic substitution reactions, which can introduce various substituents onto the aromatic rings. The positions of these substitutions are directed by the existing groups on the xanthone core.

The introduction of halogens and alkyl groups onto the xanthone scaffold can significantly impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity.

A modular strategy for the synthesis of halogenated xanthones has been developed, which relies on the coupling of vanillin (B372448) derivatives with a dibromoquinone. researchgate.netnih.gov This method allows for the divergent synthesis of either 6- or 7-bromo substituted xanthones, which can be further functionalized. researchgate.netnih.gov The synthesis of xanthone derivatives with halogenated benzylamine (B48309) substituents has also been shown to be important for antioxidant and anti-inflammatory activities. researchgate.net

Alkylated xanthone analogues are also of significant interest. For example, prenylated xanthones are a common class of natural products with notable biological activities. researchgate.net Synthetic methods often involve the prenylation of a hydroxyxanthone using prenyl bromide, which can sometimes be followed by cyclization to form dihydrobenzofuran derivatives. researchgate.net

The introduction of chirality into the xanthone structure opens up possibilities for enantioselective biological activities. doaj.orgnih.gov Since nature typically produces only one enantiomer of a chiral compound, synthetic approaches are crucial for accessing both enantiomers and conducting enantioselectivity studies. nih.gov

One common approach to synthesizing chiral xanthone derivatives (CDXs) is through the coupling of a xanthone carboxylic acid with an enantiomerically pure amino alcohol or amine. nih.govmdpi.com This is often achieved using peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which can produce the desired chiral derivatives in high yield and enantiomeric excess. nih.govmdpi.com

Mechanistic Investigations of Biological Activities in Preclinical Models

Molecular Mechanisms of Antioxidant Action

There is currently no specific information available from preclinical models detailing the molecular mechanisms of antioxidant action for 9H-Xanthen-9-one, 2,3,4-trimethoxy-.

Direct Radical Scavenging Pathways

No studies were found that investigated the direct radical scavenging pathways of 9H-Xanthen-9-one, 2,3,4-trimethoxy-.

Modulation of Endogenous Antioxidant Systems

Research on the ability of 9H-Xanthen-9-one, 2,3,4-trimethoxy- to modulate endogenous antioxidant systems, such as the Nrf2 pathway, has not been reported.

Anti-inflammatory Signal Transduction Pathways

Specific data on the anti-inflammatory signal transduction pathways modulated by 9H-Xanthen-9-one, 2,3,4-trimethoxy- are not available. While other xanthones are known to inhibit pro-inflammatory mediators, this has not been demonstrated for this specific compound. researchgate.net

Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-6, PGE2)

There is no published evidence to confirm that 9H-Xanthen-9-one, 2,3,4-trimethoxy- inhibits the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) or mediators like Prostaglandin E2 (PGE2).

Modulation of Key Enzymes (e.g., Cyclooxygenase-2)

The effect of 9H-Xanthen-9-one, 2,3,4-trimethoxy- on key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) has not been evaluated in preclinical studies. researchgate.net

Anticancer Modalities in Cell Culture Systems

Detailed studies on the anticancer modalities of 9H-Xanthen-9-one, 2,3,4-trimethoxy- in cell culture systems are absent from the current body of scientific literature. Therefore, no data on its effects on cell proliferation, apoptosis, or specific cancer cell lines can be provided.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Perturbation

The anticancer potential of xanthones is often linked to their ability to induce programmed cell death, or apoptosis, and to disrupt the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis:

Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue development and homeostasis. Many anticancer agents work by triggering this process in tumor cells. Studies on various xanthone (B1684191) derivatives have demonstrated their pro-apoptotic capabilities. For instance, certain prenylated xanthones have been shown to induce apoptosis in human colon cancer and hepatocellular carcinoma cells. nih.govnih.gov The process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov For example, some xanthones activate initiator caspases like caspase-9 (involved in the intrinsic mitochondrial pathway) and caspase-8 (involved in the extrinsic death receptor pathway), which in turn activate executioner caspases such as caspase-3. nih.govnih.gov The cleavage of substrates like poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis. nih.gov

A study on a hydroxylated analogue, 3-hydroxy-2,4-dimethoxy-9H-xanthen-9-one, indicated its ability to induce apoptosis in human chronic myelogenous leukemia (K-562) cells. This was evidenced by an increase in cleaved PARP and a decrease in the anti-apoptotic protein Bcl-xL.

Cell Cycle Perturbation:

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Xanthones have been observed to interfere with this process, causing cell cycle arrest at different phases. For example, some xanthones can cause G1 arrest, while others can induce arrest in the S or G2/M phases. nih.govmdpi.com This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Research on a synthetic alkaloid derivative has shown that it can induce cell cycle arrest in the G2/M phase, an effect controlled by cyclin B1 expression and the induction of a DNA damage cascade. nih.gov While this is not a xanthone, it highlights a common mechanism of action for some anticancer compounds.

Table 1: Effects of Xanthone Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines

Compound/DerivativeCell LineEffectKey Molecular Events
α-mangostinHuman colon cancer DLD-1G1 phase cell cycle arrest, ApoptosisInhibition of cell growth
γ-mangostinHuman colon cancer DLD-1S phase cell cycle arrest, ApoptosisInhibition of cell growth
Garciniaxanthone IHuman hepatocellular carcinoma HepG2ApoptosisEnhanced expression of cleaved caspase-8, -9, and -3
Cowaxanthone GHeLaG2/M phase cell cycle arrestPotent cytotoxicity
Xanthone V1HeLaG1 phase cell cycle arrest, Apoptosis, AutophagyPotent cytotoxicity

Targeting Oncogenic Signaling Cascades (e.g., p53/MDM2, PI3K/AKT/mTOR)

The anticancer effects of xanthones are also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer, such as the p53 and PI3K/AKT/mTOR pathways.

p53/MDM2 Pathway:

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.govnih.gov The activity of p53 is tightly regulated by its negative regulator, MDM2, which promotes p53 degradation. nih.govmdpi.com Inhibiting the p53-MDM2 interaction is a promising strategy to reactivate p53 and suppress tumor growth. frontiersin.org

Some xanthone derivatives have been identified as potential inhibitors of the MDM2-p53 interaction. For example, a study on aminated xanthones identified a compound that could act as a p53-activating agent by inhibiting this interaction, leading to G1-phase cell cycle arrest and increased expression of p53 target genes in human colon adenocarcinoma cells. A related compound, 3-hydroxy-2,4-dimethoxy-9H-xanthen-9-one, has been shown to activate the p53 pathway.

PI3K/AKT/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.govmdpi.com This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. nih.govmdpi.com Therefore, inhibitors of this pathway are of significant interest in oncology. nih.govresearchgate.net

Several studies have shown that xanthones can inhibit the PI3K/AKT/mTOR pathway. For instance, certain prenylated xanthones were found to down-regulate the levels of PI3K, Akt, and mTOR in both total and phosphorylated forms in triple-negative breast cancer cells. nih.gov Similarly, xanthones from Gentianella acuta have been shown to ameliorate colorectal carcinoma by regulating this pathway. nih.gov The inhibition of this pathway by xanthones can lead to decreased cell proliferation and induction of apoptosis. tandfonline.com

Table 2: Targeting of Oncogenic Signaling Cascades by Xanthone Derivatives

Compound/DerivativeCancer Type/Cell LineTargeted Pathway
Aminated Xanthone DerivativeHuman colon adenocarcinoma HCT116p53/MDM2
Bannaxanthone D (prenylated xanthone)Triple-negative breast cancer (MDA-MB-231)PI3K/AKT/mTOR
1,3,5,8-tetrahydroxyxanthoneColorectal carcinomaPI3K/AKT/mTOR
IsojacareubinHuman ovarian cancer (HEY)PI3K/AKT/mTOR

Antimicrobial Mechanisms of Action

Xanthones, including derivatives of 2,3,4-trimethoxy-9H-xanthen-9-one, have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antimalarial effects.

Antibacterial Targets and Pathways

The antibacterial activity of xanthones is attributed to various mechanisms that interfere with essential bacterial processes. rsc.org While specific data for 2,3,4-trimethoxy-9H-xanthen-9-one is scarce, studies on related compounds provide insights into their potential modes of action.

One proposed mechanism is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. mdpi.com Certain xanthone derivatives have been identified as efflux pump inhibitors, which can restore the efficacy of conventional antibiotics. mdpi.com

Other potential antibacterial mechanisms of xanthones include the disruption of bacterial cell wall integrity, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis. nih.govnih.gov For example, a brominated derivative, 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one, has exhibited antibacterial activity against several bacterial strains, including multidrug-resistant ones. nih.govnih.gov Another chlorinated xanthone derivative has shown promising activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov

Antifungal Efficacy and Cellular Interference

Xanthones also possess significant antifungal properties. Their mechanisms of action against fungi often involve the disruption of the fungal cell wall or membrane, leading to cell lysis and death. nih.gov The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents. nih.gov

For instance, 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one has demonstrated potent antifungal activity, suggesting that the specific substitution pattern on the xanthone scaffold is crucial for its efficacy. nih.gov Some natural xanthones, like α-mangostin, and their synthetic analogs have shown high antifungal activity. mdpi.com The mechanism can also involve the inhibition of key fungal enzymes or interference with cellular processes like yeast-to-hyphae switching in dimorphic fungi, which is a critical virulence factor. nih.gov

Antimalarial Mechanisms (e.g., Enzyme Inhibition in Parasites)

Malaria, caused by Plasmodium parasites, remains a major global health issue. The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.govnih.gov Xanthones have emerged as a promising class of antimalarial compounds. nih.govnih.gov

The primary proposed mechanism of action for the antimalarial activity of many xanthones is the inhibition of hemozoin formation. nih.gov During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Xanthones are believed to complex with heme, preventing its detoxification into hemozoin. The accumulation of free heme is toxic to the parasite, leading to its death.

While direct evidence for 2,3,4-trimethoxy-9H-xanthen-9-one is not available, the general principle of heme binding and inhibition of hemozoin formation is a well-supported hypothesis for the antimalarial action of the xanthone class. Other potential antimalarial targets for various compounds include parasite-specific enzymes such as those in the coenzyme A synthesis pathway or heat shock proteins like Hsp90, which are essential for parasite survival. nih.gov

Structure Activity Relationship Sar Studies of 9h Xanthen 9 One, 2,3,4 Trimethoxy Derivatives

Influence of Position and Number of Methoxy (B1213986) Substituents on Activity

The presence and arrangement of methoxy groups on the xanthone (B1684191) skeleton are significant determinants of biological activity. While the 2,3,4-trimethoxy substitution pattern provides a specific starting point, alterations to this arrangement or the addition of further methoxy groups can lead to substantial changes in efficacy.

For instance, studies on various methoxylated xanthones have shown that the position of these groups affects their potential as anticancer agents. It has been reported that xanthone derivatives featuring methoxy substituents at the C-3 and C-5 positions were active for topoisomerase inhibition. mdpi.com The steric bulk and electronic effects of methoxy groups can influence how the molecule docks into the active site of a target enzyme. A Quantitative Structure-Activity Relationship (QSAR) analysis of xanthone derivatives as xanthine (B1682287) oxidase inhibitors revealed that bulky substituents are favored in some regions of the molecule, while being unfavorable in others. nih.gov For example, the analysis suggested that the 1 and 8-positions are not suitable for bulky groups, which may explain why a compound without a substituent at the 8-position was more potent than one with a methoxy group at that position. nih.gov

The synthesis of various isomers, such as 1,2-dimethoxy-9H-xanthen-9-one and 1,2,8-trimethoxy-9H-xanthen-9-one, allows for direct comparison of how substituent placement impacts their structural and, consequently, biological properties. researchgate.net The number of methoxy groups also plays a role; a study identified 3-hydroxy-1,2,6,7,8-pentamethoxyxanthone, highlighting that a higher degree of methoxylation can be a feature of biologically active compounds. nih.gov

Table 1: Influence of Methoxy Group Substitution on Xanthone Activity

Compound/Derivative ClassKey Structural FeatureObserved Biological Effect/SAR InsightReference
Methoxy-substituted XanthonesMethoxy groups at C-3 and C-5Active for topoisomerase inhibition. mdpi.com
Xanthine Oxidase InhibitorsAbsence of bulky substituent at C-8Higher potency compared to derivatives with an 8-methoxy group. nih.gov
1,2,8-trimethoxy-9H-xanthen-9-oneMethoxy groups at 1, 2, and 8 positionsSynthesized for SAR studies to compare with other methoxylated isomers. researchgate.net
3-hydroxy-1,2,6,7,8-pentamethoxyxanthoneFive methoxy groupsDemonstrates that high levels of methoxylation are found in active compounds. nih.gov

Role of Hydroxyl Group Presence and Location in Biological Potency

The introduction of hydroxyl groups onto the xanthone scaffold is a critical factor for enhancing biological potency, particularly for antioxidant and anticancer activities. nih.govresearchgate.net The number and position of these hydroxyl groups directly influence the molecule's electronic properties and its ability to participate in hydrogen bonding, which is crucial for receptor interaction and radical scavenging. mdpi.commdpi.com

A computational study highlighted that the position of a single hydroxyl group affects the electron density distribution across the molecule. mdpi.com For instance, a hydroxyl group at the C-1 position can form a strong intramolecular hydrogen bond with the carbonyl oxygen at C-9, which planarizes and stabilizes the structure. mdpi.com This stabilization can be a key factor in its biological activity.

Research on the anticancer effects of various hydroxyxanthones against breast cancer cells demonstrated that increasing the number of hydroxyl groups generally enhances anticancer activity. researchgate.net For example, derivatives with two, three, or four hydroxyl groups showed greater efficacy than the unsubstituted xanthone or monohydroxyxanthones. researchgate.net Specifically, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been shown to possess potent antioxidant and anti-inflammatory properties, attributed to the presence of the hydroxyl groups which are powerful antioxidants. mdpi.com The antioxidant activity of 1,7-dihydroxy-2,3,4-trimethoxyxanthone, a derivative of the core compound, has also been documented. researchgate.netnih.gov

Table 2: Effect of Hydroxyl Group Substitution on Xanthone Activity

CompoundHydroxyl Group Position(s)Key Biological Activity/FindingReference
1-hydroxyxanthoneC-1Forms a stabilizing intramolecular hydrogen bond with the C-9 carbonyl. mdpi.com
PolyhydroxyxanthonesMultiple (2, 3, or 4)Enhanced anticancer activity against T47D breast cancer cells compared to mono-substituted derivatives. researchgate.net
1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)C-1, C-2Powerful antioxidant and anti-inflammatory properties. mdpi.com
1,7-dihydroxy-2,3,4-trimethoxyxanthoneC-1, C-7Confirmed antioxidant activity; crystal structure shows extensive hydrogen bonding. researchgate.netnih.gov

Impact of Halogenation and Alkylation on Biological Profiles

The introduction of halogens and alkyl groups to the xanthone core provides another avenue for modifying biological activity, often leading to enhanced antimicrobial or anticancer properties. researchgate.netnih.gov

Halogenation: The addition of halogen atoms like chlorine or bromine can significantly alter the electronic nature and lipophilicity of the xanthone derivative, which can improve membrane permeability and target interaction. A study on halogenated xanthone derivatives showed that they could act as aromatase inhibitors, which is relevant for breast cancer therapy. researchgate.net In another study, specific chlorinated and brominated xanthones were found to have potent antimicrobial effects. For example, 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one showed strong antifungal activity, suggesting that the presence of two chlorine atoms was crucial for this effect. nih.gov Furthermore, certain brominated xanthones exhibited significant antibacterial activity against multiple bacterial strains, including multidrug-resistant ones. nih.gov

Alkylation: Alkylation, particularly prenylation (the addition of a prenyl group), is a key modification that often enhances biological activity. Prenyl groups are recognized as pivotal for the anticancer activity of xanthones. nih.gov Their lipophilic nature can improve the molecule's ability to cross cell membranes. O-alkylation of a hydroxyl group can also be used to fine-tune the molecule's properties. The synthesis of 3-O substituted xanthone derivatives, for instance, has been explored to develop new aromatase inhibitors. researchgate.net

Table 3: Influence of Halogenation and Alkylation on Xanthone Derivatives

ModificationCompound/Derivative ClassObserved Biological EffectReference
HalogenationHalogenated xanthonesIdentified as potential aromatase inhibitors for cancer therapy. researchgate.net
2,7-dichloro- and brominated xanthonesPotent antifungal and antibacterial activities, respectively. nih.gov
AlkylationPrenylated xanthonesPrenyl groups are considered pivotal for enhancing anticancer activity. nih.gov
3-O substituted xanthonesSynthesized and evaluated as potential aromatase inhibitors. researchgate.net

Correlation between Xanthone Core Structural Features and Mechanistic Interactions

The mechanism of action is often related to the molecule's ability to modulate specific signaling pathways. For example, some xanthone derivatives exert their anti-inflammatory and antioxidant effects by activating the Nrf2 pathway. mdpi.com The specific substitution pattern determines the molecule's polarity, charge distribution, and hydrogen bonding capacity, which are critical for binding to target proteins. mdpi.com

Different substitutions can direct the molecule to different targets. Xanthone derivatives have been shown to inhibit enzymes like protein kinases, topoisomerases, and cyclooxygenases. mdpi.comfrontiersin.org The electronic properties conferred by the substituents are key; electron-donating groups like hydroxyls and electron-withdrawing groups like carbonyls create distinct electronic distributions on the aromatic rings. mdpi.com This distribution determines how the xanthone will interact with the amino acid residues in the binding pocket of a target protein, influencing whether it acts as an inhibitor or an activator. The ability to systematically modify the xanthone core allows for the fine-tuning of these interactions to achieve a desired biological outcome. nih.gov

Future Research Trajectories and Academic Outlook

Discovery of Novel Natural Sources and Chemotypes

The identification of novel chemotypes, or structurally distinct variations, of trimethoxyxanthones is another critical research direction. This involves not only isolating new compounds from previously uninvestigated organisms but also exploring the biosynthetic pathways that produce these molecules. Understanding these pathways could pave the way for metabolic engineering of microorganisms or plants to produce specific xanthone (B1684191) derivatives in higher yields.

Innovations in Green Synthetic Methodologies

The synthesis of xanthone derivatives has traditionally relied on methods that can be harsh and environmentally taxing. nih.gov A significant future trend lies in the development of green synthetic methodologies that are more efficient, produce less waste, and utilize less hazardous reagents. researchgate.net

Recent advances have highlighted several promising green approaches applicable to the synthesis of xanthones:

Ultrasound-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and lead to milder reaction conditions. ingentaconnect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency in the synthesis of xanthone cores. rsc.org

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, can lead to more selective and efficient synthetic routes. researchgate.netrsc.org For instance, the use of Yb(OTf)₃ as a catalyst in microwave-assisted synthesis has shown promise for the formation of the xanthone scaffold. rsc.org

Visible Light-Promoted Photocatalysis: This metal-free approach utilizes visible light and molecular oxygen for the oxidation of xanthenes to xanthones, offering a more sustainable alternative to traditional oxidizing agents. mdpi.com

Future research should aim to adapt and optimize these green methodologies for the specific synthesis of 2,3,4-trimethoxy-9H-xanthen-9-one and its derivatives, focusing on improving atom economy and reducing the environmental impact of the synthetic process.

Table 1: Comparison of Synthetic Methodologies for Xanthones

MethodologyAdvantagesDisadvantagesPotential for Green Synthesis
Grover, Shah, and Shah Reaction Readily available starting materials.Harsh reaction conditions (strong acids, high temperatures).Low
Benzophenone (B1666685) Intermediate Route Versatile for various substitutions.Often requires multiple steps and harsh reagents.Moderate, with optimization
Ultrasound-Assisted Synthesis Faster reactions, higher yields, milder conditions. ingentaconnect.comSpecialized equipment required.High
Microwave-Assisted Synthesis Reduced reaction times, improved efficiency. rsc.orgPotential for localized overheating.High
Visible Light Photocatalysis Metal-free, uses molecular oxygen as oxidant. mdpi.comMay require specific photosensitizers.Very High

Deepening Mechanistic Understanding at the Molecular and Cellular Interface

A fundamental aspect of future research will be to elucidate the precise molecular and cellular mechanisms of action of 2,3,4-trimethoxy-9H-xanthen-9-one. While the biological activities of many xanthone derivatives have been documented, a detailed understanding of their interactions with biological targets is often lacking. mdpi.comnih.gov

Key areas of investigation should include:

Target Identification: Identifying the specific proteins, enzymes, or nucleic acid structures with which the compound interacts.

Pathway Analysis: Determining the signaling pathways that are modulated by the compound. For example, studies on other xanthones have implicated pathways such as NF-κB and MAPK. nih.gov

Cellular Effects: Investigating the effects on cellular processes such as proliferation, apoptosis, and cell cycle regulation. nih.gov For instance, some methoxystilbenes, which share structural similarities, have been shown to inhibit cancer cell migration and proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2,3,4-trimethoxy-9H-xanthen-9-one to understand how different functional groups influence its biological activity.

Advanced techniques such as transcriptomics, proteomics, and molecular docking can be employed to gain a comprehensive view of the compound's biological effects. mdpi.comnih.gov

Rational Design and Synthesis of Advanced Xanthone Scaffolds

Building upon a deeper mechanistic understanding, the rational design and synthesis of advanced xanthone scaffolds will be a key driver of innovation. nih.govresearchgate.net This involves designing new molecules with improved potency, selectivity, and pharmacokinetic properties.

Future directions in this area include:

Hybrid Molecules: Combining the xanthone scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. nih.gov

Target-Specific Design: Utilizing computational modeling and docking studies to design xanthone derivatives that specifically target a protein or pathway of interest. ingentaconnect.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize the compound's activity and reduce potential toxicity.

The synthesis of a library of derivatives based on the 2,3,4-trimethoxy-9H-xanthen-9-one core will be crucial for exploring the SAR and identifying lead compounds for further development.

Integration of Artificial Intelligence and Machine Learning in Xanthone Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the field of xanthone research is no exception. nih.gov AI can be leveraged at multiple stages of the drug discovery pipeline to accelerate the process and improve the chances of success.

Key applications of AI in xanthone drug discovery include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel xanthone derivatives before they are synthesized. nih.gov

De Novo Drug Design: Generative AI models can design entirely new xanthone-based molecules with desired properties, expanding the chemical space for exploration. stanford.edu

Target Identification and Validation: AI can analyze large biological datasets to identify potential new drug targets for xanthone derivatives.

High-Throughput Screening Analysis: Machine learning can be used to analyze the vast amounts of data generated from high-throughput screening of xanthone libraries, identifying promising hits more efficiently.

The integration of AI and ML will enable a more data-driven and efficient approach to the discovery and development of new drugs based on the 2,3,4-trimethoxy-9H-xanthen-9-one scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.